3-(1-Methoxycyclopropyl)benzonitrile
Description
3-(1-Methoxycyclopropyl)benzonitrile is a benzonitrile derivative characterized by a methoxy-substituted cyclopropane ring attached to the benzene core at the meta position. This compound combines the electron-withdrawing cyano group with a sterically constrained cyclopropane moiety, which may influence its physicochemical properties (e.g., lipophilicity, metabolic stability) and biological interactions.
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
3-(1-methoxycyclopropyl)benzonitrile |
InChI |
InChI=1S/C11H11NO/c1-13-11(5-6-11)10-4-2-3-9(7-10)8-12/h2-4,7H,5-6H2,1H3 |
InChI Key |
HFGDSPULBWNYKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CC1)C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(1-Methoxycyclopropyl)benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . The methoxycyclopropyl group can be introduced through a cyclopropanation reaction using appropriate reagents and conditions . Industrial production methods may involve the use of catalytic processes and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
3-(1-Methoxycyclopropyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups using suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(1-Methoxycyclopropyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(1-Methoxycyclopropyl)benzonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical pathways, and the methoxycyclopropyl group may influence the compound’s binding affinity and specificity . Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzonitrile Derivatives
The provided evidence highlights several benzonitrile analogs with distinct substituents, enabling comparative analysis of structural and functional differences:
Key Observations :
- Cyclopropane vs.
- Methoxy Positioning : The direct methoxy attachment to cyclopropane in the target compound may alter electronic effects compared to the cyclopropylmethoxy group in Compound 26, which has a methylene spacer.
- Functional Complexity : Compound 12 () demonstrates how extended substituents (e.g., trifluoromethylbenzyl, dioxoisoindolinyl) can modulate solubility and interaction profiles, though its biological relevance remains uncharacterized in the evidence .
Pharmacological and Physicochemical Implications
- Metabolic Stability: Cyclopropanes are known to resist oxidative metabolism, suggesting improved pharmacokinetics for the target compound relative to propyl-substituted analogs like Compound 5 .
- Steric Effects : The rigid cyclopropane may reduce conformational flexibility, favoring interactions with deep enzymatic pockets (e.g., viral proteases as in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
